4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Overview
Description
“4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1275908-47-8. It has a molecular weight of 273.36 and its IUPAC name is 4-(cyclopentylsulfanyl)-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at normal temperatures . Unfortunately, more specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Derivatives
- The study by Aribi et al. (2018) demonstrates the synthesis of various quinoline derivatives, which are pivotal for post-functionalization reactions and have potential for agrochemical research. This indicates the role of quinoline derivatives, including 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid, in developing agrochemical ingredients (Aribi et al., 2018).
- Venkatesan et al. (2010) describe a one-step synthesis method for quinoline-3-carboxylic acid esters, highlighting the importance of these compounds in efficient and scalable synthesis processes (Venkatesan et al., 2010).
Applications in Medicinal Chemistry
- Bhatt et al. (2015) explored the use of quinoline-4-carboxylic acid derivatives in cancer research, demonstrating significant anticancer activity in certain compounds. This research indicates potential therapeutic applications of quinoline derivatives in oncology (Bhatt et al., 2015).
- The study by Domagala et al. (1986) focused on quinolone antibacterials, including quinoline-3-carboxylic acids, to understand their interactions with DNA gyrase, a key target for antibacterial drugs (Domagala et al., 1986).
Photophysical and Structural Studies
- Polo-Cuadrado et al. (2021) reported on the structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, derived from quinoline-3-carboxylic acid. This study contributes to the understanding of the structural and photophysical properties of quinoline derivatives (Polo-Cuadrado et al., 2021).
- Padalkar and Sekar (2014) synthesized quinoline-based fluorophores for photophysical studies, demonstrating the utility of quinoline derivatives in developing new materials for optoelectronic applications (Padalkar & Sekar, 2014).
Future Directions
properties
IUPAC Name |
4-cyclopentylsulfanylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHSEUMPISCHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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